molecular formula C10H12N2O2S B7469160 2-cyano-N,N,3-trimethylbenzenesulfonamide

2-cyano-N,N,3-trimethylbenzenesulfonamide

Cat. No. B7469160
M. Wt: 224.28 g/mol
InChI Key: JBQLFMGYMRWOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N,N,3-trimethylbenzenesulfonamide, also known as 2-CN-STB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This colorless crystalline compound belongs to the family of sulfonamides and is widely used in the synthesis of other organic compounds. In

Mechanism of Action

The mechanism of action of 2-cyano-N,N,3-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. This enzyme is responsible for catalyzing the reversible hydration of carbon dioxide to bicarbonate, which is important for maintaining acid-base balance in the body. By inhibiting this enzyme, 2-cyano-N,N,3-trimethylbenzenesulfonamide disrupts this process, leading to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide. This, in turn, can lead to a decrease in pH, which can have various effects on cellular function.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N,N,3-trimethylbenzenesulfonamide can have various biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-cyano-N,N,3-trimethylbenzenesulfonamide has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N,N,3-trimethylbenzenesulfonamide in lab experiments is its relatively simple synthesis method and high purity. In addition, its wide range of biological activities makes it a versatile compound for studying various physiological and biochemical processes. However, one limitation of using 2-cyano-N,N,3-trimethylbenzenesulfonamide is its potential toxicity, which can vary depending on the dose and route of administration.

Future Directions

There are many potential future directions for research involving 2-cyano-N,N,3-trimethylbenzenesulfonamide. For example, further studies could explore its mechanism of action and its potential as a therapeutic agent for various diseases. In addition, research could focus on developing new synthetic methods for 2-cyano-N,N,3-trimethylbenzenesulfonamide and its derivatives, as well as exploring its potential as a ligand in coordination chemistry. Finally, future research could investigate the potential toxicity of 2-cyano-N,N,3-trimethylbenzenesulfonamide and its derivatives and develop strategies for minimizing any adverse effects.

Synthesis Methods

The synthesis of 2-cyano-N,N,3-trimethylbenzenesulfonamide involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with sodium cyanide in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization. This method is relatively simple and yields high purity products.

Scientific Research Applications

2-cyano-N,N,3-trimethylbenzenesulfonamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been used as a reagent in organic synthesis and as a ligand in coordination chemistry. In addition, 2-cyano-N,N,3-trimethylbenzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.

properties

IUPAC Name

2-cyano-N,N,3-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-8-5-4-6-10(9(8)7-11)15(13,14)12(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQLFMGYMRWOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N,N,3-trimethylbenzenesulfonamide

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